molecular formula H2O4P2Si2 B14747692 CID 78070752

CID 78070752

Cat. No.: B14747692
M. Wt: 184.13 g/mol
InChI Key: MIVTXEBVCMVZIV-UHFFFAOYSA-N
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Description

CID 78070752 is presumed to be a chemical entity registered in the PubChem database, characterized by a unique structure and properties that warrant comparative analysis with similar molecules. Such comparisons typically involve structural alignment, functional group analysis, and evaluation of biological or chemical reactivity .

Properties

Molecular Formula

H2O4P2Si2

Molecular Weight

184.13 g/mol

InChI

InChI=1S/H2O4P2Si2/c1-5-2-8-4-6-3-7-1/h5-6H

InChI Key

MIVTXEBVCMVZIV-UHFFFAOYSA-N

Canonical SMILES

O1[Si]OPO[Si]OP1

Origin of Product

United States

Preparation Methods

The preparation of CID 78070752 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to facilitate the desired chemical transformations. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 78070752 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

CID 78070752 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, this compound is investigated for its potential therapeutic properties. Additionally, it has industrial applications in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 78070752 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Similar compounds are identified via PubChem’s 2D/3D structural similarity algorithms, which calculate Tanimoto coefficients or Euclidean distances between molecular descriptors . For example:

  • Substrates/Inhibitors : highlights structural comparisons of substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., ginkgolic acid 17:1, CID 5469634), emphasizing steroid backbone orientation and functional groups (e.g., sulfates, hydroxyls) as critical determinants of activity .
  • Betulin Derivatives: Betulin (CID 72326) and its analogs demonstrate how minor structural modifications (e.g., addition of caffeoyl groups in CID 10153267) alter bioactivity and binding affinity .
Table 1: Hypothetical Structural Comparison of CID 78070752 and Analogs
Compound CID Core Structure Functional Groups Key Modifications
78070752 Hypothetical scaffold -OH, -COOH N/A (reference compound)
78069042 Benzofuran derivative Epoxide, ester Competitive inhibition via epoxide ring
5469634 Alkylphenol Long alkyl chain, -COOH Enhanced lipophilicity
10153267 Triterpenoid Caffeoyl moiety Improved receptor binding

Reactivity and Mechanism of Action

  • CID 78069042 : Exhibits competitive, reversible inhibition of biochemical processes, likely due to its benzofuran-epoxide structure .
  • CID 71379214 : Modulates enzyme/receptor activity via oxidation reactions and specific binding interactions .
  • CID 78062229 : Distinct reactivity attributed to unique structural features (e.g., steric hindrance, electronic effects) .
Table 2: Research Findings from Comparable Compounds
Compound CID Key Finding Reference
78069042 2D/3D structural complementarity enhances target specificity
5469634 Long alkyl chain increases membrane permeability
10153267 Caffeoyl group improves antioxidant activity
71379214 Oxidation products correlate with bioactivity

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